molecular formula C13H18O4 B13844673 3,3'-Oxybis-1-propanol monobenzoate

3,3'-Oxybis-1-propanol monobenzoate

Cat. No.: B13844673
M. Wt: 238.28 g/mol
InChI Key: RNCWYKPVFDLWFI-UHFFFAOYSA-N
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Description

3,3’-Oxybis-1-propanol monobenzoate: is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.2796 g/mol It is a derivative of 3,3’-oxydipropanol, where one of the hydroxyl groups is esterified with benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Oxybis-1-propanol monobenzoate typically involves the esterification of 3,3’-oxydipropanol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of 3,3’-Oxybis-1-propanol monobenzoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as chromatography or crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, alcohols, basic or acidic catalysts.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Chemistry: 3,3’-Oxybis-1-propanol monobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical transformations .

Biology: In biological research, this compound can be used as a model molecule to study ester hydrolysis and other enzymatic reactions. It serves as a substrate for esterases and other enzymes involved in metabolic pathways .

Industry: In the industrial sector, this compound is used in the formulation of coatings, adhesives, and plasticizers. Its chemical stability and reactivity make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 3,3’-Oxybis-1-propanol monobenzoate primarily involves its hydrolysis to release 3,3’-oxydipropanol and benzoic acid. This hydrolysis can be catalyzed by esterases or occur under acidic or basic conditions. The released benzoic acid can further participate in various biochemical pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3,3’-Oxybis-1-propanol monobenzoate is unique due to its dual functional groups (ether and ester), which allow for a wide range of chemical reactions and applications. Its structure provides a balance between hydrophilicity and hydrophobicity, making it versatile in various chemical and industrial processes .

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

3-(3-hydroxypropoxy)propyl benzoate

InChI

InChI=1S/C13H18O4/c14-8-4-9-16-10-5-11-17-13(15)12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2

InChI Key

RNCWYKPVFDLWFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCOCCCO

Origin of Product

United States

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